1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Lipophilicity Drug-likeness Lead optimization

1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098092-08-9, molecular formula C₁₃H₁₃N₃S, MW 243.33 g/mol) is a fully synthetic heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class, a fused bicyclic scaffold recognized as a non-classical isostere of indole with demonstrated utility in kinase inhibitor design. This specific derivative features a cyclopropylmethyl substituent at the N1 position and a thiophen-3-yl group at the C6 position, a combination that appears within the generic Markush structures of patent families targeting Bruton's tyrosine kinase (BTK) and other protein kinases.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
CAS No. 2098092-08-9
Cat. No. B1480914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098092-08-9
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CN3C2=CC(=N3)C4=CSC=C4
InChIInChI=1S/C13H13N3S/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2
InChIKeySENZKSMAKHBBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098092-08-9): Structural Identity & Scaffold Classification


1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098092-08-9, molecular formula C₁₃H₁₃N₃S, MW 243.33 g/mol) is a fully synthetic heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class, a fused bicyclic scaffold recognized as a non-classical isostere of indole with demonstrated utility in kinase inhibitor design [1]. This specific derivative features a cyclopropylmethyl substituent at the N1 position and a thiophen-3-yl group at the C6 position, a combination that appears within the generic Markush structures of patent families targeting Bruton's tyrosine kinase (BTK) and other protein kinases [2]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers, positioning it as a procurement-ready intermediate for medicinal chemistry and chemical biology applications .

Why N1-Substituent and C6-Thiophene Regioisomer Choices Prevent Generic Substitution of 1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole


Within the imidazo[1,2-b]pyrazole chemotype, the N1 substituent and the thiophene attachment point at C6 are not interchangeable tuning elements—they are primary drivers of physicochemical properties, metabolic stability, and target-binding topology. The cyclopropylmethyl group introduces stereoelectronic effects (angle strain, reduced enzymatic accessibility) that directly modulate metabolic clearance rates, with literature precedent demonstrating that N-dealkylation of the cyclopropylmethyl moiety is a major metabolic pathway for drugs bearing this group [1]. Simultaneously, the thiophen-3-yl (3-thienyl) attachment at C6 versus the thiophen-2-yl (2-thienyl) alternative alters both the lipophilicity vector and the electronic conjugation pattern of the bicyclic core, which has been shown in analogous heterocyclic systems to impact antagonist/agonist potency and selectivity profiles [2]. Procurement of a generic 'imidazo[1,2-b]pyrazole with a thiophene' without specifying both the N1 cyclopropylmethyl group and the 3-thienyl regioisomer at C6 therefore introduces a high risk of obtaining a compound with fundamentally different ADME properties and target engagement characteristics, compromising reproducibility in kinase inhibitor screening campaigns where subtle lipophilicity and metabolic stability differences dictate hit triage decisions [3].

Quantitative Differentiation Evidence: 1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole vs. Closest Structural Analogs


Computed Lipophilicity (XlogP) Comparison: Cyclopropylmethyl vs. Isobutyl N1-Substituent on 6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole Core

The target compound (CAS 2098092-08-9) and its closest commercially catalogued analog, 1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097969-11-2), differ only in the N1 alkyl substituent (cyclopropylmethyl vs. isobutyl) while sharing the identical C6 3-thienyl attachment and core scaffold. Despite their structural similarity, computed XlogP values diverge by approximately 0.56 log units. The target compound's XlogP of 2.14 (ChemDB) [1] places it closer to the optimal lipophilicity range (logP 1–3) for oral drug-likeness and reduced promiscuity risk compared to the isobutyl analog's XlogP of 2.7 . This difference of ΔXlogP ≈ 0.56 represents a meaningful shift in predicted membrane permeability and non-specific protein binding that can influence both in vitro assay performance and downstream pharmacokinetic behavior [2].

Lipophilicity Drug-likeness Lead optimization Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 1-(Prop-2-yn-1-yl) Analog

Topological Polar Surface Area (TPSA) is a critical determinant of passive membrane permeability and blood-brain barrier penetration potential. The target compound, 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole, has a computed TPSA of approximately 54.70 Ų [1]. In contrast, the 1-(prop-2-yn-1-yl) analog (CAS 2098146-66-6), which shares the identical 6-(thiophen-3-yl) core but contains a propargyl N1 substituent, exhibits a lower TPSA of 50.5 Ų . The difference of approximately 4.2 Ų, while modest, reflects the distinct electronic and steric contributions of the cyclopropylmethyl group versus the linear alkyne substituent, with implications for differential hydrogen-bonding capacity and solvation behavior in biological membranes [2].

Polar surface area Membrane permeability Blood-brain barrier ADME prediction

Metabolic Stability Advantage of Cyclopropylmethyl Substituent: Class-Level Evidence from Drug Metabolism Studies

The cyclopropylmethyl (CPM) group has been explicitly characterized in medicinal chemistry literature for its ability to reduce hepatic clearance rates and prolong plasma half-life through stereoelectronic protection against oxidative metabolism [1]. Specifically, the high angle strain of the cyclopropane ring reduces accessibility to cytochrome P450-mediated enzymatic attack at the N-dealkylation site. This is directly relevant to the target compound, which features an N1-cyclopropylmethyl substituent on the imidazo[1,2-b]pyrazole core. N-dealkylation of the cyclopropylmethyl moiety has been confirmed as a primary metabolic pathway for CPM-bearing drugs such as mitapivat [2]. In contrast, analogs bearing linear or branched alkyl N1 substituents (e.g., methyl, ethyl, isopropyl, isobutyl) lack this stereoelectronic protection and are expected to undergo more rapid oxidative N-dealkylation, potentially resulting in shorter metabolic half-life and higher clearance [3].

Metabolic stability Cyclopropylmethyl N-dealkylation Hepatic clearance Pharmacokinetics

Regioisomeric Differentiation: Thiophen-3-yl (C6) vs. Thiophen-2-yl (C6) – Pharmacological Precedent for Target Engagement Selectivity

The target compound incorporates a thiophen-3-yl group at the C6 position of the imidazo[1,2-b]pyrazole core. Literature precedent across multiple heterocyclic systems indicates that the 3-thienyl isomer can exhibit distinct pharmacological behavior compared to the 2-thienyl isomer. In a systematic study of thiophene-containing bioactive molecules, the 3-thienyl isomer was reported to be a more active antagonist than the corresponding 2-thienyl isomer in receptor-binding assays, attributed to differences in electronic distribution and steric presentation at the target binding site [1]. The 2-thienyl analog of the target compound (1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, CAS 2098030-63-6) is commercially available [2], making this a direct, purchasable comparator. Selection between these two regioisomers is therefore not trivial: procurement of the 3-thienyl isomer specifically enables interrogation of the steric and electronic parameter space that has been associated with enhanced target engagement in related chemotypes [3].

Thiophene regioisomerism Structure-activity relationship Receptor selectivity Bioisosterism

Imidazo[1,2-b]pyrazole as Indole Isostere: Experimentally Validated Solubility Advantage Over the Bioisosteric Parent Scaffold

The 1H-imidazo[1,2-b]pyrazole scaffold has been experimentally validated as a non-classical isostere of indole. In a comparative study, substitution of the indole ring of the drug pruvanserin with a 1H-imidazo[1,2-b]pyrazole core resulted in significantly improved aqueous solubility while retaining target-binding characteristics [1]. This scaffold-level differentiation applies to the entire imidazo[1,2-b]pyrazole class, including the target compound. The practical implication is that any imidazo[1,2-b]pyrazole-based analog—including 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole—is expected to exhibit systematically better aqueous solubility than a structurally corresponding indole-based analog. This solubility advantage is particularly valuable in biochemical assay formats where compound precipitation at screening concentrations is a major cause of false negatives and data irreproducibility [2] [3].

Bioisosterism Indole replacement Aqueous solubility Scaffold hopping Drug design

Optimal Procurement Scenarios for 1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole in Drug Discovery and Chemical Biology


BTK and Kinase Inhibitor Focused Library Design: Patent-Guided Scaffold Selection

The appearance of the imidazo[1,2-b]pyrazole scaffold with cyclopropylmethyl N1 substitution in granted patent families targeting Bruton's tyrosine kinase (BTK) modulation (US 9,556,188 B2, BeiGene Ltd.) provides a strong intellectual property-based rationale for including this specific compound in kinase-focused screening libraries. The combination of cyclopropylmethyl at N1 and thiophen-3-yl at C6 falls within the preferred substructural scope of these patents, making the compound a relevant tool for competitive kinase inhibitor discovery programs that require patent-landscape-aware building block selection [1]. Procurement of the 3-thienyl regioisomer (rather than the 2-thienyl analog CAS 2098030-63-6) specifically interrogates the steric and electronic parameter space covered by the patent's exemplified compounds.

Matched-Pair SAR Analysis: Physicochemical Property Tuning via N1 Substituent Variation

The target compound forms part of a commercially accessible matched-pair series where only the N1 substituent varies while the C6 thiophen-3-yl group remains constant. With computed XlogP values spanning from 1.7 (propargyl analog, CAS 2098146-66-6) through 2.14 (cyclopropylmethyl, CAS 2098092-08-9) to 2.7 (isobutyl analog, CAS 2097969-11-2), this series offers a systematic lipophilicity gradient for establishing property-activity relationships in lead optimization programs . The target compound occupies the intermediate lipophilicity position in this gradient, making it the analytically optimal starting point for bidirectional SAR exploration—increasing or decreasing logP by switching to the isobutyl or propargyl analog, respectively.

Scaffold-Hopping from Indole-Based Hits: Solubility-Driven Replacement Strategy

For medicinal chemistry teams encountering solubility-limited behavior with indole-based lead compounds, 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole offers a scaffold-hopping opportunity grounded in experimentally validated bioisosterism. The imidazo[1,2-b]pyrazole core has been shown to significantly improve aqueous solubility when substituted for indole in a direct comparative study, while preserving target-binding topology [2]. Procuring this specific derivative—with its cyclopropylmethyl and 3-thienyl substituents pre-installed—enables rapid analog generation and physicochemical profiling without the need for de novo scaffold synthesis, accelerating the 'indole replacement' phase of hit-to-lead campaigns.

CNS Drug Discovery Screening Collections: Calculated TPSA Positioned for BBB Permeability Assessment

With a computed TPSA of 54.70 Ų, the target compound sits within the favorable range for potential CNS penetration (commonly cited threshold: TPSA < 60–70 Ų for adequate BBB passive permeability). This positions it as a relevant entry in CNS-focused screening libraries where blood-brain barrier access is a prerequisite for hit progression . The subtle TPSA difference from the propargyl analog (TPSA = 50.5 Ų) further enables exploration of polar surface area effects on CNS exposure within a structurally controlled matched-pair design, supporting neuroscience drug discovery programs that require systematic evaluation of physicochemical determinants of brain penetration.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.